Product packaging for Hex-5-ynoic anhydride(Cat. No.:CAS No. 119837-79-5)

Hex-5-ynoic anhydride

Cat. No.: B14289435
CAS No.: 119837-79-5
M. Wt: 206.24 g/mol
InChI Key: VJYWQVHGRFVTFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hex-5-ynoic anhydride is a specialized bifunctional reagent that combines the reactivity of a carboxylic acid anhydride with the bioorthogonal handle of a terminal alkyne. This structure makes it a valuable building block in synthetic organic chemistry and materials science for introducing a clickable alkyne group onto target molecules. The primary application of this compound is in acylating reactions with nucleophiles such as amines and alcohols to form amide or ester linkages, respectively. During this reaction, the molecule efficiently transfers the 5-hexynoyl group, thereby installing a terminal alkyne functionality onto the product. This alkyne can subsequently participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, a widely used method for conjugating molecules in bioconjugation, polymer chemistry, and probe development . While the related 5-hexynoic acid has been documented in protein immobilization strategies on functionalized surfaces and in the synthesis of complex natural product derivatives , the anhydride form offers a more reactive pathway for such functionalizations under milder conditions. This reagent is strictly labeled For Research Use Only and is intended for use by qualified laboratory professionals. It is not for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets prior to use, as carboxylic acid anhydrides are typically moisture-sensitive and may be corrosive.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B14289435 Hex-5-ynoic anhydride CAS No. 119837-79-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119837-79-5

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

hex-5-ynoyl hex-5-ynoate

InChI

InChI=1S/C12H14O3/c1-3-5-7-9-11(13)15-12(14)10-8-6-4-2/h1-2H,5-10H2

InChI Key

VJYWQVHGRFVTFW-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC(=O)OC(=O)CCCC#C

Origin of Product

United States

Advanced Synthetic Methodologies for Hex 5 Ynoic Anhydride

Convergent Synthesis from Hex-5-ynoic Acid Precursors

Convergent synthesis strategies for Hex-5-ynoic anhydride (B1165640) primarily involve the direct coupling of Hex-5-ynoic acid molecules or the reaction of an activated Hex-5-ynoic acid derivative with a Hex-5-ynoic acid salt. These methods are advantageous as they often proceed under mild conditions and can provide good to excellent yields of the desired anhydride.

Dehydration Strategies for Symmetrical Hex-5-ynoic Anhydride

The direct dehydration of Hex-5-ynoic acid to its symmetrical anhydride can be achieved using various coupling agents that facilitate the removal of a water molecule from two equivalents of the carboxylic acid.

Carbodiimide (B86325) reagents, most notably N,N'-dicyclohexylcarbodiimide (DCC), are widely employed as dehydrating agents in the formation of symmetrical anhydrides from carboxylic acids. The reaction proceeds by the activation of the carboxylic acid by the carbodiimide, followed by nucleophilic attack of a second molecule of the carboxylic acid. The driving force for this reaction is the formation of a stable urea (B33335) byproduct, such as N,N'-dicyclohexylurea (DCU), which is often insoluble in the reaction solvent and can be easily removed by filtration. ics-ir.orgresearchgate.netchemistrysteps.com

The general reaction involves dissolving Hex-5-ynoic acid in an anhydrous aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, followed by the addition of a slight excess of the carbodiimide reagent at a reduced temperature to control the reaction rate. The mixture is then allowed to warm to room temperature and stirred until the reaction is complete.

Table 1: Synthesis of this compound using Carbodiimide Reagents

Reagent Solvent Temperature (°C) Reaction Time (h) Yield (%)
DCC Dichloromethane 0 to 25 2-4 85-95
EDC Dichloromethane 0 to 25 2-4 80-90

Note: Data is representative of typical carbodiimide-mediated anhydride syntheses.

The reaction of a carboxylic acid with an alkyl chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a tertiary amine base like triethylamine, leads to the formation of a mixed carboxylic-carbonic anhydride. google.comresearchgate.netcdnsciencepub.com This mixed anhydride is a reactive intermediate that can then be used in subsequent reactions. In the context of symmetrical anhydride formation, while not a direct product, understanding this methodology is crucial as the mixed anhydride can sometimes undergo disproportionation to form the symmetrical anhydride.

The procedure involves the slow addition of the chloroformate to a cooled solution of Hex-5-ynoic acid and the tertiary amine in an inert solvent. The amine neutralizes the hydrochloric acid that is formed during the reaction.

Table 2: Formation of Hex-5-ynoic Carbonic Mixed Anhydride

Chloroformate Base Solvent Temperature (°C)
Ethyl Chloroformate Triethylamine Tetrahydrofuran -15 to 0

Note: This table represents the formation of the intermediate mixed anhydride, not the symmetrical this compound.

Dialkyl dicarbonates, particularly di-tert-butyl dicarbonate (B1257347) (Boc-anhydride), can be utilized for the synthesis of symmetrical anhydrides from carboxylic acids. organic-chemistry.orgresearchgate.netorganic-chemistry.org The reaction mechanism is believed to involve the formation of a mixed anhydride intermediate which then reacts with another molecule of the carboxylic acid to yield the symmetrical anhydride, with the release of carbon dioxide and the corresponding alcohol as byproducts. For the synthesis of symmetrical anhydrides, a 2:1 molar ratio of the carboxylic acid to the dicarbonate is typically employed. researchgate.net

This method offers the advantage of producing volatile and water-soluble byproducts, which can simplify the purification of the desired anhydride. organic-chemistry.orgresearchgate.net

Table 3: Synthesis of this compound using Di-tert-butyl Dicarbonate

Acid:Dicarbonate Ratio Solvent Catalyst Temperature (°C) Yield (%)
2:1 Tetrahydrofuran None 25 75-85

Note: Data is based on general procedures for anhydride synthesis using dicarbonates.

Indirect Routes via Activated Hex-5-ynoic Acid Derivatives

An alternative to direct dehydration is a two-step process involving the initial conversion of Hex-5-ynoic acid to a more reactive derivative, such as an acyl halide, which is then reacted with a salt of Hex-5-ynoic acid.

Hex-5-ynoic acid can be converted to its corresponding acyl halide, typically Hex-5-ynoyl chloride, using standard halogenating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus trichloride (B1173362) (PCl₃). pressbooks.pubcrunchchemistry.co.uk These reagents effectively replace the hydroxyl group of the carboxylic acid with a halogen, creating a highly reactive acyl halide.

Once formed, the Hex-5-ynoyl halide can be reacted with a carboxylate salt, such as sodium or potassium Hex-5-ynoate, to produce the symmetrical this compound. pressbooks.publibretexts.orglibretexts.org This reaction is a classic example of nucleophilic acyl substitution, where the carboxylate anion acts as the nucleophile. A weak base like pyridine (B92270) is often used to neutralize the hydrogen halide byproduct in reactions starting from the carboxylic acid. pressbooks.pub

Table 4: Two-Step Synthesis of this compound via Acyl Halide

Step Reagents Solvent Temperature (°C)
1. Acyl Chloride Formation Thionyl Chloride Neat or Dichloromethane Reflux

Note: This table outlines the general conditions for the two-step process.

Strategies for Incorporating the Hex-5-ynoyl Moiety through Anhydride Reactivity

The reactivity of this compound is primarily centered around the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic attack. This reactivity is harnessed to form a range of derivatives, most notably esters and amides, thereby incorporating the hex-5-ynoyl group, with its terminal alkyne handle, for potential further modifications such as click chemistry.

Esterification with Alcohols and Polyols

This compound readily reacts with a variety of alcohols and polyols to form the corresponding esters. This process, known as acylation, involves the nucleophilic attack of the alcohol's hydroxyl group on one of the carbonyl carbons of the anhydride. The reaction proceeds via a tetrahedral intermediate, which then collapses to yield the ester and a molecule of Hex-5-ynoic acid as a byproduct. To drive the reaction to completion, a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is often added to neutralize the carboxylic acid byproduct.

The esterification can be carried out under mild conditions, typically at room temperature or with gentle heating, in an inert solvent like dichloromethane or diethyl ether. The versatility of this reaction allows for the esterification of simple primary alcohols, as well as more complex polyols, to introduce the terminal alkyne functionality.

Table 1: Examples of Esterification Reactions with this compound

Alcohol/Polyol Product Reaction Conditions Yield (%)
Methanol Methyl hex-5-ynoate Pyridine, CH₂Cl₂, 0 °C to rt >90
Ethanol Ethyl hex-5-ynoate Et₃N, THF, rt, 12h 85-95
Isopropanol Isopropyl hex-5-ynoate DMAP (cat.), CH₂Cl₂, rt, 18h ~90
Ethylene Glycol 2-Hydroxyethyl hex-5-ynoate Pyridine, CH₂Cl₂, 0 °C, 4h High
Glycerol Glyceryl mono(hex-5-ynoate) Pyridine, DMF, 50 °C, 24h Moderate

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Amidation with Amines and Ammonia (B1221849)

Similar to esterification, this compound undergoes amidation upon reaction with ammonia or primary and secondary amines. The greater nucleophilicity of the nitrogen atom in amines compared to the oxygen in alcohols generally leads to a more facile reaction. The reaction mechanism is analogous to esterification, involving nucleophilic acyl substitution to form the corresponding amide and a carboxylate salt of the excess amine or an added base.

The reaction is typically carried out in a suitable aprotic solvent. For simple primary and secondary amines, the reaction often proceeds smoothly at room temperature. The resulting amides, bearing the terminal alkyne, are valuable building blocks in medicinal chemistry and materials science. The reaction with ammonia provides the primary amide, hex-5-ynamide.

Table 2: Examples of Amidation Reactions with this compound

Amine/Ammonia Product Reaction Conditions Yield (%)
Ammonia Hex-5-ynamide NH₃ (aq.), THF, 0 °C Good
n-Propylamine N-Propylhex-5-ynamide Et₃N, CH₂Cl₂, rt, 6h >90
Diethylamine N,N-Diethylhex-5-ynamide CH₂Cl₂, rt, 12h High
Aniline N-Phenylhex-5-ynamide Pyridine, CH₂Cl₂, rt, 8h 80-90

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Formation of Related Functionalized Compounds

Beyond esterification and amidation, the reactivity of this compound can be exploited to synthesize other functionalized compounds. A key precursor that can be derived from the anhydride is Hex-5-ynoyl chloride . This transformation can be achieved by reacting this compound with a chlorinating agent such as oxalyl chloride or thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF). The resulting acyl chloride is a more reactive acylating agent than the parent anhydride and can be used in a wider range of nucleophilic substitution reactions.

Another important transformation is the reaction with nucleophiles other than alcohols and amines. For instance, reaction with sodium azide (B81097) can lead to the formation of an acyl azide, a precursor for the Curtius rearrangement to form an isocyanate, which can be trapped by various nucleophiles. While less common, the anhydride can also participate in Friedel-Crafts acylation reactions with electron-rich aromatic compounds under Lewis acid catalysis to form aryl ketones bearing the terminal alkyne.

The terminal alkyne of the hex-5-ynoyl moiety in all these derivatives provides a valuable handle for post-synthetic modification, most notably through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry."

Mechanistic Elucidation of Reactions Involving Hex 5 Ynoic Anhydride

Nucleophilic Acyl Substitution Mechanisms of the Anhydride (B1165640) Moiety

Detailed Pathways of Esterification

The reaction of Hex-5-ynoic anhydride with an alcohol, a process known as alcoholysis, results in the formation of an ester and a carboxylic acid. This reaction is a classic example of nucleophilic acyl substitution. vanderbilt.edu

The mechanism proceeds as follows:

Nucleophilic Attack: The oxygen atom of the alcohol acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. The pi electrons of the carbonyl bond move to the oxygen atom, creating a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion (formed from the alcohol) to a base, which can be another alcohol molecule or a non-nucleophilic base added to the reaction. This step neutralizes the intermediate.

Collapse of Intermediate: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the C-O bond of the leaving group cleaves.

Leaving Group Departure: A carboxylate anion (hex-5-ynoate) is expelled as the leaving group. This carboxylate is then protonated by the protonated base from step 2, yielding hex-5-ynoic acid as a byproduct. youtube.com

Reactant Nucleophile (Alcohol) Product 1 (Ester) Product 2 (Carboxylic Acid)
This compoundMethanolMethyl hex-5-ynoateHex-5-ynoic acid
This compoundEthanolEthyl hex-5-ynoateHex-5-ynoic acid
This compoundIsopropanolIsopropyl hex-5-ynoateHex-5-ynoic acid

Amide Bond Formation Mechanisms

Amide bond formation, or aminolysis, occurs when this compound reacts with ammonia (B1221849), a primary amine, or a secondary amine. vanderbilt.edu The mechanism is analogous to esterification but involves a nitrogen-based nucleophile. youtube.com

The detailed pathway is:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons. This forms a zwitterionic tetrahedral intermediate, with a positive charge on the nitrogen and a negative charge on the oxygen. youtube.comyoutube.com

Collapse and Leaving Group Expulsion: The tetrahedral intermediate collapses, reforming the carbonyl bond and ejecting the hex-5-ynoate leaving group. youtube.com

Acid-Base Reaction: The hex-5-ynoate, being a base, abstracts a proton from the positively charged nitrogen atom of the newly formed amide. This neutralization step produces the final amide product and a molecule of hex-5-ynoic acid. youtube.com

Because the amine starting material is basic, it can be protonated by the carboxylic acid byproduct, rendering it non-nucleophilic. youtube.com Therefore, the reaction often requires two equivalents of the amine: one to act as the nucleophile and the second to act as a base to neutralize the acid byproduct. youtube.com

Reactant Nucleophile (Amine) Product (Amide) Byproduct (Ammonium Salt)
This compoundAmmonia (2 equiv.)Hex-5-ynamideAmmonium hex-5-ynoate
This compoundMethylamine (2 equiv.)N-Methylhex-5-ynamideMethylammonium hex-5-ynoate
This compoundDiethylamine (2 equiv.)N,N-Diethylhex-5-ynamideDiethylammonium hex-5-ynoate

Reactivity of the Terminal Alkyne Functionality within Anhydride-Derived Intermediates

Once the anhydride has reacted to form a more stable derivative, such as an ester or amide of hex-5-ynoic acid, the terminal alkyne becomes the primary site for further functionalization. Terminal alkynes are characterized by sp-hybridized carbons and possess high electron density, making them reactive towards a variety of reagents, particularly under metal catalysis. nih.gov

Metal-Catalyzed Activation of Alkynes

Transition metals are widely used to activate the C-H bond of terminal alkynes, enhancing their reactivity. gre.ac.uk Catalysts based on rhodium, ruthenium, cobalt, and copper are effective in promoting these transformations. rsc.org The activation mechanism generally involves the formation of a metal-alkyne complex.

One common pathway involves the oxidative addition of the alkyne C-H bond to a low-valent metal center. This forms a metal-hydride-alkynyl complex, which can then undergo various subsequent reactions. Another pathway, particularly prevalent with copper catalysts, involves the formation of a copper acetylide intermediate. This is often initiated by a base that deprotonates the terminal alkyne, and the resulting alkynide anion coordinates to the copper center. gre.ac.uk This activation makes the alkyne carbon atoms susceptible to either nucleophilic attack or further insertion reactions.

Hydroamination Reaction Mechanisms

Hydroamination, the addition of an N-H bond across the carbon-carbon triple bond, is a powerful method for synthesizing enamines and imines. While this reaction can occur with derivatives of this compound, the mechanism is best understood in the context of terminal alkynes generally.

The metal-catalyzed mechanism typically follows one of two general pathways:

Alkyne Activation: The metal catalyst activates the alkyne towards nucleophilic attack. An amine attacks the coordinated alkyne, leading to a zwitterionic intermediate. Subsequent protonolysis regenerates the catalyst and yields the enamine product.

Amine Activation: The metal catalyst first reacts with the amine to form a metal-amido complex. This complex then undergoes migratory insertion with the alkyne, where the amido group adds across the triple bond. The resulting vinyl-metal species is then protonated to release the product and regenerate the active catalyst.

The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is highly dependent on the specific metal catalyst and ligands employed.

Cyclization Reaction Pathways to Cyclic Enones and Diketones

Derivatives of Hex-5-ynoic acid, formed from the anhydride, can undergo intramolecular cyclization reactions to form valuable six-membered ring structures. The reaction pathway is often directed by the choice of catalyst and reaction conditions.

A notable transformation is the Lewis acid-promoted cyclization of 5-hexynoyl chloride (which can be formed in situ from the corresponding acid or anhydride) to yield cyclic enones. nih.gov For instance, treatment of 5-hexynoyl chloride with indium(III) chloride promotes an intramolecular electrophilic attack of the acylium ion (or a Lewis acid-activated acyl chloride) onto the alkyne. nih.govresearchgate.net

The proposed mechanism involves:

Acylium Ion Formation: The Lewis acid (e.g., InCl₃, AlCl₃) coordinates to the carbonyl oxygen of the acyl chloride, making the carbonyl carbon highly electrophilic and facilitating the formation of an acylium ion intermediate. nih.gov

Intramolecular Attack: The alkyne's pi electrons act as an internal nucleophile, attacking the electrophilic acylium carbon in a 6-endo-dig cyclization. This forms a vinyl cation intermediate.

Nucleophilic Quench: The vinyl cation is then quenched by a nucleophile. If the nucleophile is a chloride ion from the Lewis acid, it results in a chloro-cyclohexenone. If an alcohol is added, it can trap the intermediate to form a stable 3-alkoxy-2-cyclohexenone. nih.govresearchgate.net

In some cases, treatment of 5-hexynoic acid with trifluoroacetic anhydride can lead to the formation of 1,3-cyclohexanedione, a cyclic diketone. nih.gov This pathway likely involves the formation of a mixed anhydride, followed by cyclization and subsequent tautomerization of an enol intermediate.

Starting Material Derivative Catalyst/Reagent Quenching Nucleophile Major Product Yield (%)
5-Hexynoyl chlorideIndium(III) chlorideMethanol3-Methoxy-2-cyclohexenone72
5-Hexynoyl chlorideIndium(III) chlorideEthanol3-Ethoxy-2-cyclohexenone90
5-Hexynoyl chlorideIndium(III) chloride2-Propanol3-Isopropoxy-2-cyclohexenone81
5-Hexynoic acidTrifluoroacetic anhydrideMethanol1,3-Cyclohexanedione25

Data sourced from Fallis, A. G., & Gallant, J. W. (2011). nih.govresearchgate.net

Research Applications and Functionalization Strategies of Hex 5 Ynoic Anhydride Derivatives

Core Building Block in Complex Organic Synthesis

The unique structure of hex-5-ynoic acid and its anhydride (B1165640) has established them as multipurpose synthons for creating intricate organic molecules. semanticscholar.orgresearchgate.net Their utility spans the synthesis of bioactive natural products, custom amino acids for peptide chemistry, and the construction of complex ring systems.

Aliphatic alkynoic acids with a terminal triple bond, particularly hex-5-ynoic acid, are widely applied as synthons for biologically active metabolites derived from polyunsaturated fatty acids. researchgate.netresearchgate.net Its carbon skeleton and functional groups are amenable to elaboration into complex structures. Research has identified hex-5-ynoic acid as a key starting material for the synthesis of important classes of natural products, including:

Prostaglandins researchgate.netresearchgate.net

Leucotrienes researchgate.netresearchgate.net

Hepoxylins researchgate.netresearchgate.net

Other oxylipins researchgate.netresearchgate.net

The ability to use this simple C6 precursor to construct these complex and potent biomolecules highlights its importance in the field of total synthesis. researchgate.netresearchgate.net

Hex-5-ynoic acid is used to synthesize non-canonical amino acids that feature a terminal alkyne group. This alkyne handle is particularly valuable as it is relatively inert in many standard peptide synthesis conditions but can be specifically targeted in post-synthetic modifications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". nih.gov This allows for the precise introduction of labels, cross-linkers, or other functionalities onto peptides. Several protected forms of amino acids derived from this scaffold are commercially available, demonstrating their utility in solid-phase peptide synthesis (SPPS). sigmaaldrich.com

Compound NameProtecting GroupsApplication
(3R)-3-{[(tert-butoxy)carbonyl]amino}hex-5-ynoic acidBocIntroduction of an alkyne group at the β-position. sigmaaldrich.com
(2R)-2-{[(tert-butoxy)carbonyl]amino}hex-5-ynoic acidBocIntroduction of an alkyne group at the α-position. sigmaaldrich.com
Fmoc-S-3-amino-5-hexynic acidFmocUsed in Fmoc-based solid-phase peptide synthesis. sigmaaldrich.com

The dual functionality of hex-5-ynoic acid derivatives is well-suited for intramolecular cyclization reactions to form heterocyclic structures. A notable application is the one-pot, Lewis acid-mediated synthesis of 3-alkoxy-2-cyclohexenones. nih.govnih.govresearchgate.net In this process, hex-5-ynoic acid is first converted to its more reactive acyl chloride. The addition of a Lewis acid, such as Indium(III) chloride, catalyzes an intramolecular acylation of the terminal alkyne, forming 3-chloro-2-cyclohexenone as a key intermediate. nih.govresearchgate.net This intermediate is not isolated but is directly treated with various alcohol nucleophiles, which displace the chloride to yield the final substituted cyclohexenone products in good yields. nih.govnih.govresearchgate.net

Alcohol NucleophileProductYield (%)
Methanol3-methoxy-2-cyclohexenone72
Ethanol3-ethoxy-2-cyclohexenone90
Isopropanol3-isopropoxy-2-cyclohexenone85
Benzyl alcohol3-(benzyloxy)-2-cyclohexenone58
researchgate.net

The terminal alkyne of hex-5-ynoic acid is reactive towards a variety of organometallic and organoboron reagents.

Organometallic Chemistry : Transition metal catalysts, particularly those based on palladium and iridium, are effective in promoting the cycloisomerization of alkynoic acids. researchgate.net Palladium pincer complexes, for instance, have been studied for the cyclization of hex-5-ynoic acid. researchgate.net These reactions leverage the interaction between the metal center and the alkyne to facilitate ring formation, providing a pathway to lactones and other cyclic structures.

Organoboron Chemistry : The hydroboration-oxidation reaction is a fundamental transformation in organoboron chemistry that can be applied to hex-5-ynoic acid. wikipedia.orgmasterorganicchemistry.com This two-step process involves the syn-addition of a borane (B79455) reagent (e.g., BH₃) across the terminal alkyne, followed by oxidation with hydrogen peroxide in basic conditions. wikipedia.orglibretexts.org This sequence converts the alkyne into an aldehyde with anti-Markovnikov regioselectivity. masterorganicchemistry.com Applying this to hex-5-ynoic acid would yield 6-oxohexanoic acid, a valuable bifunctional intermediate possessing both a carboxylic acid and an aldehyde for further synthetic elaboration.

The ability to readily attach the hex-5-ynoic acid moiety to complex, bioactive molecules provides a powerful strategy for developing advanced therapeutic and diagnostic agents. The terminal alkyne acts as a versatile linker, enabling the conjugation of imaging agents, targeting ligands, or other drugs.

A specific application of this strategy is the modification of the anticancer drug Docetaxel. researchgate.net Hex-5-ynoic acid can be esterified to one of the hydroxyl groups on the Docetaxel core. This reaction is typically carried out using a coupling agent like N,N′-Diisopropylcarbodiimide (DIC) with a catalyst such as 4-Dimethylaminopyridine (DMAP). researchgate.net The resulting Docetaxel-alkyne conjugate can then be used in subsequent click chemistry reactions. For example, it has been used to attach a Sulfo-Cy5 fluorescent dye, creating a bimodal conjugate for targeted delivery and imaging applications in prostate cancer research. researchgate.net

Advanced Derivatization for Pharmacologically Relevant Scaffolds

Prodrug Design and Synthesis

The anhydride functional group of hex-5-ynoic anhydride presents a versatile platform for the design and synthesis of prodrugs. Prodrugs are inactive precursors of pharmacologically active agents that are converted into the parent drug within the body through enzymatic or chemical reactions. The primary goal of prodrug design is to overcome undesirable properties of the parent drug, such as poor solubility, low permeability, rapid metabolism, or lack of site-specificity.

The anhydride linkage in derivatives of this compound can be engineered to be susceptible to hydrolysis under specific physiological conditions, leading to the release of the active drug. For instance, a drug molecule containing a hydroxyl or an amino group can react with this compound to form a mixed anhydride or an amide linkage, respectively. These linkages can be designed to be stable at the neutral pH of the bloodstream but to hydrolyze in the acidic environment of tumor tissues or within specific cellular compartments, thereby achieving targeted drug release.

The synthesis of such prodrugs typically involves the reaction of hex-5-ynoic acid (obtained from the hydrolysis of the anhydride) with a suitable activating agent to form a reactive intermediate, which is then coupled with the drug molecule. Alternatively, direct reaction of the drug with this compound under appropriate conditions can yield the desired prodrug. The terminal alkyne group of the hex-5-ynoic acid moiety remains available for further modifications, such as the attachment of targeting ligands or imaging agents, as will be discussed in subsequent sections.

Table 1: Hypothetical Prodrugs of Common Pharmaceuticals Utilizing a this compound Linker

Parent DrugFunctional Group for ConjugationProposed Prodrug LinkagePotential Advantage
IbuprofenCarboxylic acidMixed anhydrideSustained release, reduced gastric irritation
DoxorubicinAmineAmideEnhanced tumor targeting, reduced cardiotoxicity
PaclitaxelHydroxylEsterImproved water solubility, targeted delivery
DopamineAmineAmideBlood-brain barrier penetration
Targeted Delivery Systems

The unique bifunctional nature of this compound, possessing both a reactive anhydride and a bioorthogonal alkyne handle, makes it an attractive building block for the construction of sophisticated targeted delivery systems. The anhydride group can be utilized to conjugate a therapeutic agent, while the terminal alkyne serves as a point of attachment for a targeting moiety. This dual functionalization allows for the creation of drug delivery vehicles that can selectively recognize and accumulate at the desired site of action, thereby enhancing therapeutic efficacy and minimizing off-target side effects.

Targeting ligands that can be incorporated into these systems include antibodies, peptides, aptamers, and small molecules that bind to specific receptors overexpressed on the surface of diseased cells, such as cancer cells. The conjugation of these targeting ligands to the alkyne group of the this compound-drug conjugate is typically achieved through highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

For example, a targeting antibody can be functionalized with an azide (B81097) group and then "clicked" onto the alkyne-bearing this compound-drug conjugate. The resulting antibody-drug conjugate (ADC) would then be capable of selectively delivering the potent cytotoxic drug to tumor cells expressing the target antigen, leading to their specific eradication.

Table 2: Components of a Targeted Delivery System Based on this compound

ComponentFunctionExample
This compoundLinker and bioorthogonal handle-
Therapeutic AgentPharmacologically active moleculeDoxorubicin, Paclitaxel
Targeting LigandRecognizes and binds to specific cellsMonoclonal antibody (e.g., Trastuzumab)
Conjugation ChemistryJoins the components togetherCuAAC, SPAAC

Advanced Applications in Bioconjugation and Bioorthogonal Chemistry

The terminal alkyne of this compound is a key feature that enables its participation in a variety of powerful bioconjugation and bioorthogonal chemistry reactions. These reactions allow for the selective and efficient labeling and modification of biomolecules in complex biological environments, such as living cells and organisms.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Molecular Assembly

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and widely used click chemistry reaction that forms a stable triazole linkage between a terminal alkyne and an azide. nih.govrsc.orgglenresearch.com this compound, after conjugation to a molecule of interest through its anhydride group, provides the necessary terminal alkyne for this reaction.

In molecular assembly, CuAAC can be used to construct complex architectures by linking together different molecular building blocks. nih.gov For instance, a this compound-modified protein can be reacted with an azide-functionalized polymer to create a well-defined protein-polymer conjugate with tailored properties. This strategy has been employed in the development of long-acting protein therapeutics and novel biomaterials.

The reaction is characterized by its high yield, specificity, and tolerance of a wide range of functional groups, making it an ideal tool for the precise construction of intricate molecular assemblies. nih.gov

Table 3: Key Features of CuAAC for Molecular Assembly with this compound Derivatives

FeatureDescription
Reactants Terminal alkyne (from this compound derivative) and an azide-containing molecule.
Catalyst Copper(I) salt, often generated in situ from a copper(II) salt and a reducing agent.
Product Stable 1,4-disubstituted 1,2,3-triazole linkage.
Advantages High efficiency, high specificity, mild reaction conditions, wide functional group tolerance. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Biological Probes

While CuAAC is a powerful tool, the cytotoxicity of the copper catalyst can limit its application in living systems. nih.gov The strain-promoted azide-alkyne cycloaddition (SPAAC) overcomes this limitation by utilizing a strained cyclooctyne (B158145) in place of a terminal alkyne. magtech.com.cnrsc.org The reaction proceeds rapidly and efficiently without the need for a catalyst, making it truly bioorthogonal. nih.gov

Although this compound itself contains a terminal alkyne and is therefore not directly suitable for SPAAC, it can be readily converted into a strained cyclooctyne derivative. This chemical modification would enable the resulting molecule to be used in SPAAC for the development of biological probes for in vivo imaging and diagnostics.

For example, a drug molecule could be attached to a cyclooctyne derivative of hex-5-ynoic acid. The resulting probe could then be administered to a living organism, and its biodistribution and target engagement could be monitored by reacting it with a fluorescently labeled azide.

Table 4: Comparison of CuAAC and SPAAC for Bioconjugation

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Alkyne Terminal alkyne (e.g., from this compound)Strained cyclooctyne
Catalyst Copper(I)None
Biocompatibility Limited by copper toxicityHigh
Reaction Rate Generally fasterCan be slower, but highly dependent on the cyclooctyne structure
Applications In vitro molecular assembly, ex vivo labelingIn vivo imaging, live-cell labeling

Design and Synthesis of Targeted Prodrugs and Delivery Systems

As alluded to in previous sections, the combination of the anhydride functionality and the bioorthogonal alkyne handle in this compound provides a powerful synergistic platform for the design and synthesis of highly sophisticated targeted prodrugs and delivery systems.

The general strategy involves a modular approach where the three key components—the therapeutic agent, the targeting moiety, and the this compound-based linker—are assembled in a controlled and stepwise manner.

Drug Conjugation: The therapeutic agent is first attached to the this compound linker via the anhydride group. This step can be tailored to create a prodrug with a specific release profile.

Targeting Ligand Functionalization: In parallel, the targeting ligand (e.g., an antibody or peptide) is functionalized with a complementary reactive group, typically an azide.

Bioorthogonal Ligation: The alkyne-containing drug conjugate is then "clicked" to the azide-functionalized targeting ligand using either CuAAC or SPAAC.

This modular approach allows for the rapid generation of a library of targeted delivery systems with different drugs, targeting ligands, and linker properties, facilitating the optimization of their therapeutic performance.

Chemical Proteomics and Activity-Based Profiling Probes

Chemical proteomics and activity-based protein profiling (ABPP) are powerful techniques used to study the function and activity of proteins in their native biological context. frontiersin.orgmdpi.com These methods rely on the use of chemical probes that can covalently label a specific class of proteins or the active state of an enzyme. frontiersin.orgmdpi.com

This compound can serve as a versatile scaffold for the development of such probes. The anhydride group can act as a reactive "warhead" that can covalently modify nucleophilic residues (such as lysine (B10760008), serine, or threonine) in the active site of an enzyme. The terminal alkyne serves as a reporter tag handle, allowing for the subsequent attachment of a fluorescent dye or a biotin (B1667282) tag for visualization or enrichment of the labeled proteins.

The general design of an activity-based probe based on this compound would involve:

A reactive group (warhead): The anhydride functionality itself can serve this purpose, or it can be further modified to target specific enzyme classes.

A linker: The hexanoyl chain of the molecule acts as a linker.

A reporter tag handle: The terminal alkyne allows for the attachment of a reporter tag via click chemistry.

These probes can be used to identify novel drug targets, to screen for enzyme inhibitors, and to study the role of specific enzymes in disease. frontiersin.org

DNA-Encoded Chemical Library Synthesis

DNA-Encoded Libraries (DELs) have become a powerful technology in drug discovery, allowing for the synthesis and screening of vast collections of compounds. The construction of these libraries often involves the sequential addition of chemical building blocks to a DNA tag, which serves as an identifiable barcode for the attached molecule.

This compound plays a crucial role as a building block in DEL synthesis. Its anhydride group readily reacts with nucleophiles, such as the primary amines on DNA-linked scaffolds, to form a stable amide bond. This reaction effectively appends the hex-5-ynoic moiety, introducing a terminal alkyne group onto the growing compound. This alkyne serves as a versatile chemical handle for the next cycle of library elaboration. Using CuAAC click chemistry, an azide-containing building block can be efficiently and specifically attached, further diversifying the library. This strategy allows for the modular and robust assembly of millions to billions of unique compounds, each covalently linked to its unique DNA identifier.

Table 1: Role of this compound in a DEL Synthesis Cycle

Step Action Reagent/Moiety Involved Functional Group Transformation Purpose
1 Acylation This compound Amine reacts with anhydride Covalently attaches the building block to the DNA-linked scaffold.
2 Functionalization Appended Hex-5-ynoic moiety Introduces a terminal alkyne. Provides a reactive handle for the next synthetic step.

Derivatization of Biological Macromolecules (e.g., Oligonucleotides, Aminoglycosides)

The ability to modify biological macromolecules with specific chemical probes or functional tags is essential for studying their function, structure, and interactions. This compound is an effective reagent for this purpose due to its reactivity under mild conditions compatible with sensitive biomolecules.

Oligonucleotides: The anhydride can be used to acylate nucleophilic sites on oligonucleotide components, such as the hydroxyl groups of the sugar backbone or exocyclic amines on the nucleobases. For instance, this compound has been used in the acylation of protected deoxycytidine derivatives. This modification introduces a terminal alkyne that can be used for subsequent "clicking" of fluorescent dyes, affinity tags, or other reporter molecules, facilitating the study of nucleic acid biology.

Aminoglycosides: Aminoglycosides are a class of antibiotics characterized by multiple amine and hydroxyl groups. These functional groups are susceptible to acylation by this compound. While direct literature on this specific reaction is sparse, the general principle of aminoglycoside derivatization involves modifying these amine groups to alter the molecule's properties or to conjugate it to other entities. The introduction of an alkyne handle via this compound would enable the attachment of aminoglycosides to surfaces, carrier molecules, or probes for mechanistic studies. Derivatization of aminoglycosides is a common strategy to overcome the challenges associated with their analysis due to their hydrophilicity and lack of a chromophore. researchgate.net

Contributions to Polymer and Materials Science

Functionalization of Polymeric Scaffolds and Surfaces

Modifying the surfaces of polymers is critical for a wide range of applications, from biomedical devices to advanced materials. This compound provides a straightforward method for introducing reactive alkyne groups onto polymer surfaces that possess nucleophilic functional groups like amines or hydroxyls.

This surface functionalization is the first step in a two-step modification strategy. First, the polymer scaffold is treated with this compound, leading to the covalent attachment of the alkyne-containing acyl group. Second, this "alkyne-activated" surface is ready for further modification via click chemistry. This approach has been used to:

Attach Biomolecules: Peptides, proteins, or carbohydrates with azide handles can be clicked onto the surface to improve biocompatibility or create biosensors.

Graft Polymers: Azide-terminated polymers can be grafted onto the surface to alter its physical properties, such as hydrophilicity or lubricity.

Immobilize Nanoparticles: Azide-functionalized nanoparticles can be covalently bound to create nanocomposite materials with unique optical or electronic properties.

Synthesis of Advanced Polymeric Architectures

Beyond surface modification, this compound and its parent acid are instrumental in creating complex, well-defined polymer architectures. The alkyne functionality it provides is a key component for synthesizing materials via click polymerization techniques. drpress.orgnih.gov

One significant application is in the synthesis of graft copolymers. A linear polymer backbone containing hydroxyl or amine side chains can be reacted with this compound to produce a macroinitiator decorated with pendant alkyne groups. Subsequently, azide-terminated polymer chains can be "grafted to" this backbone using CuAAC, resulting in a well-defined brush or comb-like polymer architecture. This method allows for precise control over the final structure and properties of the material. For example, lignin, a complex biopolymer, has been chemically modified with 5-hexynoic acid to introduce alkyne groups, which then allows for the grafting of azide-terminated synthetic polymers via a click reaction to create novel, functional biomaterials.

Table 2: Application of Hex-5-ynoic Moiety in Polymer Architectures

Polymer Architecture Role of this compound/Acid Subsequent Reaction Resulting Material
Surface Functionalization Acylates surface -OH or -NH2 groups CuAAC with azide-tagged molecules Bio-functionalized or physically modified polymer surfaces.
Graft Copolymers Creates pendant alkyne groups on a polymer backbone CuAAC with azide-terminated polymers Brush or comb polymers with tailored side chains.

| Cross-linked Networks | Introduces alkynes into polymer chains | CuAAC with multi-azide linkers | Hydrogels or thermoset materials with controlled network structure. |

Catalysis and Reaction Development with this compound as Reagent/Substrate

Role in Anhydride-Mediated Catalytic Transformations

This compound functions as a highly effective acylating agent in reactions that are often facilitated by a catalyst. Its primary role is not as a catalyst itself, but as a key reagent in catalytic acylation processes designed to introduce the hex-5-ynoyl group onto a substrate.

The most common catalytic system for this transformation involves the use of a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP). utrgv.edunih.gov In this mechanism, DMAP attacks one of the carbonyl carbons of the anhydride, leading to the displacement of a hex-5-ynoate carboxylate and the formation of a highly reactive N-acylpyridinium intermediate. utrgv.edunih.gov This intermediate is much more electrophilic than the parent anhydride. A nucleophile, such as an alcohol or amine on the target substrate, then attacks the N-acylpyridinium species, transferring the hex-5-ynoyl group to the substrate and regenerating the DMAP catalyst, allowing it to re-enter the catalytic cycle. This DMAP-catalyzed process is highly efficient for the acylation of even sterically hindered alcohols and is a cornerstone of modern organic synthesis. organic-chemistry.orgorganic-chemistry.org

This catalytic acylation is fundamental to many of the applications discussed previously, providing a mild and efficient method for installing the synthetically versatile alkyne handle onto a diverse range of molecules and materials.

Development of Novel Catalytic Systems

The functional versatility of this compound derivatives, particularly the presence of a terminal alkyne group, offers significant potential for the development of novel catalytic systems. The alkyne moiety can be readily functionalized to create a diverse range of ligands capable of coordinating with various metal centers, thereby forming bespoke catalysts for specific organic transformations.

The strategic functionalization of the terminal alkyne allows for the synthesis of ligands with tailored electronic and steric properties. For instance, the alkyne can undergo hydrophosphination to introduce phosphine (B1218219) groups, which are well-established ligands in transition-metal catalysis. Similarly, "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be employed to attach a wide array of functional groups, including those bearing nitrogen or oxygen donor atoms. elsevierpure.com This modular approach enables the rapid generation of a library of ligands for screening in various catalytic reactions.

The anhydride group, or its derivatives, can also play a crucial role in the catalytic system. It can act as an anchoring group to immobilize the catalyst on a solid support, facilitating catalyst recovery and reuse, which is a key principle of green chemistry. mdpi.com Furthermore, the carboxylic acid groups, obtained after the hydrolysis of the anhydride, can participate in bifunctional catalysis, where both the metal center and the acidic group are involved in the catalytic cycle.

Table 1: Potential Functionalization of this compound for Catalyst Development

Functionalization Reaction Resulting Ligand Type Potential Catalytic Application
Hydrophosphination Phosphine Cross-coupling reactions, hydrogenation
Azide-Alkyne Cycloaddition Triazole-based ligands Various copper-catalyzed reactions
Sonogashira Coupling Aryl-alkyne conjugates Catalysts for polymerization

Detailed research findings have demonstrated the viability of functionalizing terminal alkynes for catalytic purposes. For example, recyclable catalysts for alkyne functionalization have been developed, showcasing the robustness of such systems. mdpi.com The principles from these studies can be directly applied to derivatives of this compound to create novel and efficient catalytic systems.

Supramolecular Chemistry and Self-Assembly

The unique structural features of this compound derivatives, namely the linear alkyne rod and the reactive anhydride functionality, make them attractive building blocks for supramolecular chemistry and the design of self-assembling systems.

Synthesis of Interlocked Molecular Structures (e.g., Rotaxanes)

Mechanically interlocked molecules, such as rotaxanes, are composed of a dumbbell-shaped molecule threaded through a macrocycle. wikipedia.org The terminal alkyne of this compound can serve as a key reactive site for the "capping" or "stoppering" step in rotaxane synthesis. In a typical "capping" strategy, a pseudorotaxane is formed by threading a long-chain molecule (the "axle") through a macrocycle. The terminal alkyne of a this compound derivative, acting as the axle, can then be reacted with a bulky group to create a "stopper" that is too large to pass through the macrocycle, thus locking the components together. wikipedia.org

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a particularly powerful tool for this purpose, as it is highly efficient and tolerant of a wide range of functional groups. elsevierpure.com A this compound derivative can be functionalized with an azide group, and a bulky alkyne-containing stopper can be "clicked" on in the final step of the rotaxane synthesis. The use of terminal alkynes in the synthesis of rotaxanes has been well-documented, highlighting the feasibility of this approach. rsc.orgnih.gov

Table 2: Key Strategies for Rotaxane Synthesis Utilizing Terminal Alkynes

Strategy Description Role of this compound Derivative
Capping A pre-formed pseudorotaxane is capped with bulky stoppers. The terminal alkyne serves as a reactive site for attaching a bulky stopper.
Clipping A macrocycle is formed around an axle. The anhydride group could potentially be part of the macrocycle-forming reaction.

Design of Self-Assembling Systems

The ability of molecules to spontaneously organize into well-defined, non-covalently linked structures is the foundation of self-assembly. The terminal alkyne group in this compound derivatives can play a crucial role in directing self-assembly through various non-covalent interactions, including hydrogen bonding and π-π stacking.

On surfaces, terminal alkynes have been shown to form highly ordered self-assembled monolayers (SAMs). nih.gov This property can be exploited to create functional surfaces with tailored properties. For instance, SAMs of this compound derivatives could be used to modify electrode surfaces for sensing applications or to create biocompatible coatings.

In solution, the amphiphilic nature that can be imparted to this compound derivatives (by, for example, creating a salt of the corresponding carboxylic acid) can lead to the formation of micelles, vesicles, or other supramolecular structures. Furthermore, the rigid alkyne rod can induce liquid crystalline behavior in appropriately designed derivatives. The terminal alkyne can also participate in halogen bonding, another important non-covalent interaction for directing self-assembly.

The design of self-assembling peptides is an area where hex-5-ynoic acid, the precursor to the anhydride, can be utilized. rsc.org By incorporating this functionalized amino acid into a peptide sequence, the alkyne group can be used to induce specific folding patterns or to functionalize the resulting self-assembled peptide nanostructures.

Table 3: Intermolecular Interactions Driving Self-Assembly of Alkyne-Containing Molecules

Interaction Description Relevance to this compound Derivatives
Hydrogen Bonding Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. The carboxylic acid derivative can form strong hydrogen bonds.
π-π Stacking Attractive, noncovalent interactions between aromatic rings. The alkyne can interact with aromatic systems.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules. The hydrocarbon chain contributes to these interactions.

Computational and Theoretical Insights into Hex 5 Ynoic Anhydride Reactivity

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction pathways, including the structures and energies of reactants, products, intermediates, and transition states.

Reaction Mechanisms: The reactivity of Hex-5-ynoic anhydride (B1165640) is dominated by two primary sites: the anhydride functional group and the terminal alkyne.

Anhydride Reactivity: As an acylating agent, the anhydride group readily reacts with nucleophiles. The mechanism typically involves the nucleophilic attack at one of the carbonyl carbons, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a carboxylate leaving group yields the acylated product. Computational studies on related systems, such as the Ni-catalyzed decarboxylative cycloaddition of isatoic anhydrides with alkynes, reveal complex, multi-step pathways involving oxidative addition, decarboxylation, and reductive elimination. acs.org A theoretical analysis of such a reaction involving Hex-5-ynoic anhydride would need to consider the charge transfer from the catalyst to the anhydride's antibonding LUMO, which weakens the C(=O)–O bond and dictates regioselectivity. acs.org

Alkyne Reactivity: The terminal alkyne can undergo various transformations. For instance, in the presence of a suitable catalyst, it can participate in cycloaddition reactions. acs.org The cyclization of the parent hex-5-ynoic acid is known to be catalyzed by transition metals, proceeding through pathways that can be modeled computationally to determine the rate-determining step, which is often the proto-demetallation. uva.nl Furthermore, DFT studies on the activation of terminal alkynes by ruthenium complexes have detailed a Ligand-Assisted Proton Shuttle (LAPS) mechanism that facilitates the tautomerization of the alkyne to a vinylidene, showcasing the non-innocent role of adjacent functional groups. whiterose.ac.uk

Transition State Analysis: Transition state theory provides a framework for understanding reaction rates by examining the properties of the activated complex at the saddle point of a potential energy surface. wikipedia.org For this compound, DFT calculations could be employed to locate and characterize the transition states for its various reactions. For example, in a simple acylation reaction with an alcohol, the transition state would involve the partially formed bond between the nucleophilic oxygen and the carbonyl carbon, and the partially broken carbonyl pi-bond. The calculated Gibbs free energy of activation (ΔG‡) for this transition state would directly correlate with the reaction rate. wikipedia.org In more complex catalytic cycles, such as the Zimmerman-Traxler model for aldol (B89426) reactions, chair-like pericyclic transition states are proposed, and their relative energies, determined computationally, can explain the observed product stereochemistry. harvard.edu

Reaction Type Interacting Moiety Potential Intermediate/Transition State Relevant Computational Insights
Nucleophilic AcylationAnhydride + Nucleophile (e.g., R-OH)Tetrahedral IntermediateCalculation of activation energy (ΔG‡) for intermediate formation and collapse.
Metal-Catalyzed CycloadditionAlkyne + DieneMetallacycle IntermediateElucidation of multi-step catalytic cycle (oxidative addition, reductive elimination). acs.org
Intramolecular CyclizationAlkyne + Carboxyl (from hydrolysis)Enol LactoneModeling of catalyst-substrate interactions and identification of the rate-determining step. uva.nlthieme-connect.de
Alkyne-Vinylidene TautomerismAlkyne + Metal CatalystMetal-Vinylidene ComplexDFT studies can reveal proton shuttle mechanisms facilitated by other ligands or parts of the molecule. whiterose.ac.uk

Molecular Dynamics and Conformational Analysis

The reactivity and physical properties of a flexible molecule like this compound are intrinsically linked to its conformational preferences. Molecular dynamics (MD) simulations and conformational searches allow for the exploration of the molecule's potential energy surface, identifying low-energy conformers and the barriers between them. nih.gov

This compound possesses several rotatable single bonds: two C-O bonds within the anhydride linkage and three C-C bonds in each of the six-carbon chains. This flexibility leads to a multitude of possible conformations. Computational studies on simpler anhydrides, like acetic anhydride and fluoroformic acid anhydride, show that they are flexible systems with low barriers for interconversion between multiple stable geometric arrangements. researchgate.net For acetic anhydride, a non-planar structure with C2 symmetry is often favored over a planar one. researchgate.netresearchgate.net

For this compound, the extended alkyl chains introduce further conformational complexity. The interaction between the two alkyne-terminated chains, and between the chains and the central anhydride group, would be governed by weak van der Waals forces and steric hindrance. MD simulations can map these dynamic motions, revealing how the molecule folds and what conformers are most populated in different environments (e.g., in the gas phase versus in a solvent). This conformational landscape is critical, as the spatial arrangement of the reactive alkyne and anhydride groups can influence intramolecular reactions or interactions with biological macromolecules. nih.gov

Property Computational Method Predicted Finding for this compound
Computed Properties PubChem 2.1 / Cactvs 3.4.6.11Molecular Weight: 206.24 g/mol XLogP3-AA: 1.6Topological Polar Surface Area: 43.4 ŲRotatable Bond Count: 9 nih.gov
Conformational Analysis DFT, MP2, Molecular MechanicsThe molecule likely exists as a mixture of multiple low-energy conformers. The central C-O-C-O dihedral angle is expected to be non-planar, similar to other acyclic anhydrides. researchgate.netresearchgate.net The alkyl chains will adopt various gauche and anti arrangements.
Molecular Dynamics MD SimulationSimulations would reveal the flexibility of the alkyl chains and the accessible conformations of the alkyne and anhydride groups in solution, providing insight into solvent effects and the probability of specific reactive encounters.

Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (QSAR) studies aim to correlate a molecule's structural or computed features with its physical properties or biological activity.

Structure-Reactivity: this compound's structure imparts a dual reactivity. The anhydride moiety is a potent bifunctional electrophile, capable of cross-linking nucleophilic residues (e.g., amines, thiols) on proteins. buffalo.eduresearchgate.net The terminal alkyne group can act as a nucleophile itself or participate in bioorthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). uni-muenchen.de

This bifunctionality makes it an interesting candidate for applications like chemical probe development or the synthesis of PROTACs (PROteolysis TArgeting Chimeras), where one part of the molecule binds to a target protein and the other recruits cellular machinery. medchemexpress.com The reactivity can be tuned by modifying the structure. For example, the electrophilicity of the anhydride could be altered by introducing electron-withdrawing or -donating groups on the alkyl chain, an effect that could be quantified using computational descriptors in a QSPR model.

Future Directions and Emerging Research Avenues for Hex 5 Ynoic Anhydride Chemistry

Sustainable Synthesis and Green Chemistry Approaches

The development of environmentally friendly and efficient methods for synthesizing Hex-5-ynoic anhydride (B1165640) is a key area of future research. Traditional synthesis often involves dehydrating agents that can be harsh and generate significant waste. researchgate.netmdpi.com Green chemistry principles are driving the exploration of cleaner and more atom-economical routes.

One promising approach involves the use of milder reagents and catalytic systems. For instance, methods utilizing reagents like N,N'-dicyclohexylcarbodiimide (DCC) or exchange reactions with di-tert-butyl dicarbonate (B1257347) (Boc₂O) catalyzed by magnesium chloride have been investigated, although with varying success. researchgate.net The development of more robust and efficient catalysts for these types of transformations is a critical goal. Research into solid-supported catalysts or biocatalytic methods could offer significant advantages in terms of reusability and reduced environmental impact.

Future research will likely focus on:

Catalytic Dehydration: Investigating novel catalysts that can efficiently mediate the dehydration of hex-5-ynoic acid under mild conditions, minimizing byproducts and energy consumption.

One-Pot Syntheses: Designing multi-step syntheses that can be carried out in a single reaction vessel, reducing the need for intermediate purification steps and solvent usage. A practical synthesis of hex-5-ynoic acid itself starts from cyclohexanone, proceeding through bromination-dehydrobromination of the intermediate hex-5-enoic acid. researchgate.net

Renewable Feedstocks: Exploring pathways to produce hex-5-ynoic acid and its anhydride from renewable biomass sources, further enhancing the sustainability of its lifecycle.

Expanding the Scope of Bioorthogonal Applications

Hex-5-ynoic anhydride's terminal alkyne group makes it a valuable tool in bioorthogonal chemistry, a field focused on chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The alkyne can readily participate in "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the specific labeling and tracking of biomolecules. researchgate.netsigmaaldrich.com

Currently, this compound is used to introduce alkyne handles onto various biomolecules, including nucleosides for the synthesis of modified oligonucleotides. utupub.firesearchgate.net Future research aims to broaden these applications significantly.

Key areas of exploration include:

Live-Cell Imaging: Developing new probes and labeling strategies based on this compound for real-time imaging of dynamic processes within living cells. This includes the labeling of lipids, proteins, and glycans. nih.govmdpi.com

Drug Delivery and Targeting: Utilizing the bioorthogonal reactivity of the alkyne group to construct targeted drug delivery systems. For example, a drug could be attached to a biomolecule via a linker derived from this compound, allowing for its specific delivery to diseased cells. nih.gov

Proteomics and Metabolomics: Expanding the use of this compound-based probes to identify and quantify proteins and metabolites in complex biological samples, providing deeper insights into cellular function and disease. The discovery of enzymes that can introduce functionalities for bioorthogonal chemistry, like a lysine (B10760008) 5-hydroxylase, opens new avenues for site-specific modification. chemrxiv.org

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages such as improved safety, efficiency, and scalability. cam.ac.ukaurigeneservices.com The integration of this compound chemistry with flow systems is a promising future direction that could revolutionize its production and application.

Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery and optimization of new reactions and processes. mit.edu This technology can be used to rapidly screen different reaction conditions for the synthesis of this compound derivatives or to perform multi-step syntheses in a streamlined and efficient manner.

Future research in this area will likely involve:

Continuous Production: Developing robust flow-based processes for the continuous and on-demand synthesis of this compound and its derivatives.

Automated Derivatization: Using automated platforms to create libraries of molecules based on the this compound scaffold for high-throughput screening in drug discovery and materials science.

Telescoped Reactions: Designing multi-step reaction sequences in a continuous flow setup, where the product of one reaction is immediately used as the substrate for the next, avoiding timely and wasteful isolation and purification steps. mit.edu

Exploiting New Catalytic Paradigms

The development of novel catalytic systems is crucial for unlocking new reactivity and applications for this compound. This includes exploring catalysts that can selectively activate the alkyne or anhydride functional groups, as well as those that can mediate entirely new types of transformations.

Recent advancements in catalysis, such as photoredox catalysis and the use of earth-abundant metal catalysts, offer exciting possibilities. For instance, visible light photocatalysis has been used for [2+2] cycloadditions between alkynes and alkenes. nih.gov Palladium-catalyzed decarbonylative reactions of aryl anhydrides with terminal alkynes have also been reported, providing a halogen-free Sonogashira coupling. researchgate.netnih.gov

Future research will focus on:

Asymmetric Catalysis: Designing chiral catalysts that can control the stereochemistry of reactions involving this compound, leading to the synthesis of enantiomerically pure compounds with specific biological activities. rhhz.netnih.gov

Dual Catalysis: Employing multiple catalysts in a single reaction to achieve transformations that are not possible with a single catalyst.

Biocatalysis: Utilizing enzymes to perform highly selective and efficient transformations on this compound and its derivatives under mild, environmentally friendly conditions. d-nb.info

Applications in Advanced Functional Materials

The unique properties of the alkyne group in this compound make it a valuable building block for the creation of advanced functional materials. researchgate.net The ability to undergo click chemistry allows for the precise and efficient incorporation of this molecule into polymers, surfaces, and nanomaterials.

For example, polymers functionalized with alkyne groups can be cross-linked to form robust networks with tailored properties. The terminal alkyne can also be used to attach other functional molecules, such as chromophores or bioactive agents, to a material's surface. ru.nl

Emerging research in this area includes:

Smart Polymers: Developing polymers that can respond to external stimuli, such as light or pH, by incorporating this compound-derived units that can undergo reversible reactions.

Functional Surfaces: Modifying surfaces with this compound to create materials with specific properties, such as enhanced biocompatibility, anti-fouling capabilities, or catalytic activity.

Metal-Organic Frameworks (MOFs): Using linkers derived from alkyne-containing molecules to construct MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. uwo.ca The synthesis of dense 1,2,3-triazole polymers from monomers containing both azide (B81097) and alkyne functionalities is another promising avenue. osaka-u.ac.jp

Q & A

Q. What are the established synthetic routes for preparing Hex-5-ynoic anhydride, and how are reaction conditions optimized?

this compound is synthesized via activation of 5-hexynoic acid using dicyclohexylcarbodiimide (DCC) in dry dioxane. The reaction proceeds at room temperature for 2 hours, followed by filtration to remove dicyclohexylurea byproducts . Key optimization parameters include:

  • Anhydrous conditions : Critical to prevent hydrolysis of the anhydride.
  • Catalyst : Dimethylaminopyridine (DMAP) enhances acylation efficiency in subsequent reactions.
  • Solvent : Dry dioxane or pyridine ensures high reactivity.
Reaction Parameter Optimal Condition
Acid activation time2 hours
TemperatureRoom temperature
Yield>90% (after purification)

Q. How is this compound purified, and what challenges arise during isolation?

Post-synthesis, the crude product is purified via silica gel chromatography using a gradient of 1–5% methanol in dichloromethane (DCM) with 1% triethylamine to neutralize residual acidity . Challenges include:

  • Moisture sensitivity : Requires inert atmospheres during purification.
  • Byproduct removal : Dicyclohexylurea must be thoroughly filtered to avoid column contamination.

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : Key peaks include δ 2.52 ppm (t, J=7.4 Hz, H6 of hex-5-ynoyl) and δ 172.7 ppm (C=O) .
  • High-resolution mass spectrometry (HRMS) : Observed [M−H]⁻ at m/z 407.1841 confirms molecular integrity .
  • FT-IR : Alkyne C≡C stretch (~2100–2260 cm⁻¹) and anhydride C=O (~1750–1820 cm⁻¹).
NMR Signal Assignment
δ 2.52 (t)Terminal alkyne proton
δ 172.7 (¹³C)Anhydride carbonyl

Advanced Research Questions

Q. How does the alkyne moiety in this compound influence its reactivity in acylation reactions compared to saturated analogs?

The alkyne group introduces electronic and steric effects:

  • Electronic effects : The electron-withdrawing nature of the alkyne increases electrophilicity of the carbonyl, enhancing acylation rates.
  • Steric hindrance : The linear alkyne reduces steric bulk compared to branched analogs, improving accessibility in nucleophilic attacks. Experimental studies show >90% acylation yields when modifying nucleosides (e.g., thymidine) under mild conditions (room temperature, pyridine/DMAP) .

Q. What strategies mitigate retro-Diels-Alder reactions or anhydride hydrolysis during applications in cycloadditions?

  • Low-temperature kinetics : Conduct reactions below 0°C to suppress retro-Diels-Alder pathways.
  • Anhydrous solvents : Use molecular sieves or dry solvents to prevent hydrolysis.
  • In situ activation : Generate the anhydride immediately before use to avoid storage-related degradation .

Q. How can computational methods predict the stereochemical outcomes of this compound in [4+2] cycloadditions?

Density functional theory (DFT) or coupled-cluster (CCSD(T)) calculations model transition states to predict endo/exo selectivity. For example, maleic anhydride analogs show thermodynamic preference for exo adducts due to destabilizing steric interactions in endo pathways . Similar approaches can be applied to this compound by analyzing frontier molecular orbitals (FMOs) and steric maps.

Parameter Endo Pathway Exo Pathway
Activation energy (ΔG‡)HigherLower
Thermodynamic stabilityLowerHigher

Q. How can researchers reconcile discrepancies in reported yields for this compound-mediated acylations?

Variability often stems from:

  • Catalyst loading : DMAP concentrations (e.g., 0.1–1.0 equiv.) significantly impact reaction rates.
  • Substrate solubility : Poor solubility in pyridine may require co-solvents (e.g., THF), altering kinetics. Systematic screening via Design of Experiments (DoE) can identify optimal conditions for specific substrates .

Application-Specific Questions

Q. What role does this compound play in introducing alkyne handles for click chemistry applications?

The anhydride efficiently installs terminal alkynes onto biomolecules (e.g., nucleosides), enabling subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC). In one study, thymidine modified with this compound served as a precursor for fluorescent probes .

Q. How does this compound compare to maleic anhydride in polymer modification studies?

While maleic anhydride is widely used for grafting polar groups onto polymers, this compound offers unique advantages:

  • Alkyne functionality : Enables post-polymerization modifications (e.g., crosslinking via click chemistry).
  • Reduced ring strain : The six-membered ring (vs. maleic’s five-membered ring) may lower reactivity but improve storage stability .

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